(S,R,S)-AHPC-PEG3-N3

Catalog No.
S006861
CAS No.
M.F
C30H43N7O7S
M. Wt
645.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,R,S)-AHPC-PEG3-N3

Product Name

(S,R,S)-AHPC-PEG3-N3

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C30H43N7O7S

Molecular Weight

645.8 g/mol

InChI

InChI=1S/C30H43N7O7S/c1-20-26(45-19-33-20)22-7-5-21(6-8-22)16-32-28(40)24-15-23(38)17-37(24)29(41)27(30(2,3)4)35-25(39)18-44-14-13-43-12-11-42-10-9-34-36-31/h5-8,19,23-24,27,38H,9-18H2,1-4H3,(H,32,40)(H,35,39)/t23-,24+,27-/m1/s1

InChI Key

MZOMHQGOVGODTD-ONBPZOJHSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O

E3 ligase Ligand-Linker Conjugates 12 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.

(S,R,S)-AHPC-PEG3-N3 is a pre-assembled, click-chemistry-ready E3 ligase ligand-linker conjugate essential for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of the active (S,R,S)-AHPC stereoisomer, which selectively binds the von Hippel-Lindau (VHL) E3 ubiquitin ligase, tethered to a highly optimized 3-unit polyethylene glycol (PEG3) spacer terminating in an azide (N3) group . This configuration allows procurement teams and synthetic chemists to bypass multi-step linker construction and directly couple VHL-recruiting elements to alkyne-derivatized target warheads via high-yield copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloadditions . The PEG3 linker provides a critical balance of aqueous solubility, flexibility, and spatial distance required for effective ternary complex formation, making it a foundational building block for targeted protein degradation workflows.

Research Fit

Pre-assembled VHL-PEG3-azide conjugate for modular PROTAC synthesis
Click-chemistry compatible building block (CuAAC / SPAAC ligation)
Supports linker-length optimization studies with a defined PEG3 reference

Substituting (S,R,S)-AHPC-PEG3-N3 with closely related analogs, such as PEG2 or PEG4 variants, fundamentally alters the spatial geometry of the resulting PROTAC, often destroying the positive cooperativity required for stable VHL-target ternary complex formation [1]. Furthermore, utilizing the inactive (R,S,R) stereoisomer completely abolishes VHL binding, rendering the synthesized degrader inactive. From a processability standpoint, substituting the terminal azide with an amine (NH2) or carboxylic acid (COOH) forces reliance on standard amide coupling chemistry (e.g., HATU/EDC). This lacks the strict orthogonality of click chemistry and often leads to cross-reactivity, epimerization, or complex purification bottlenecks when conjugating multi-functional target warheads[2].

Substitution Risk

Linker length sensitivity
Even a single-unit PEG variation may dramatically shift degradation efficiency. Reported outcomes range widely across linker lengths in related systems, so the PEG3 geometry cannot be assumed interchangeable.
Terminal group determines conjugation strategy
The azide handle enables miniaturized CuAAC workflows (5–10 µL scale). Substituting an amine- or carboxyl-terminated analog forces a different, often lower-throughput conjugation route that may require purification.

Ternary Complex Cooperativity and Degradation Potency

The length of the PEG linker directly dictates the thermodynamic stability of the target-PROTAC-ligase ternary complex. In comparative studies of BET degraders, PROTACs utilizing a PEG3 linker (e.g., MZ1, MZP-54) demonstrated the highest positive cooperativity for ternary complex formation, while shorter PEG2 linkers showed the lowest cooperativity [1]. This structural optimization translates directly to downstream efficacy, where PEG3-linked PROTACs induced superior depletion of target proteins (Brd4) and downstream markers (cMyc) in acute myeloid leukemia (AML) cell lines compared to their PEG2 counterparts [2].

Evidence DimensionTernary complex cooperativity and target depletion
Target Compound DataPEG3-linked VHL PROTACs (Highest positive cooperativity; superior cMyc depletion)
Comparator Or BaselinePEG2-linked VHL PROTACs (Lowest cooperativity; inferior cMyc depletion)
Quantified DifferencePEG3 variants exhibit optimal spatial geometry, maximizing positive cooperativity and degradation efficiency over PEG2.
ConditionsAML MV4;11 and HL60 cell lines, 4h and 24h treatments

Procurement of the PEG3 variant prevents the synthesis of inactive or low-potency degraders caused by steric clashes in the ternary complex.

PEG3 vs. PEG2/PEG4
Class-level
In a related IAP-recruiting PROTAC study, the PEG3 variant showed the highest ERα degradation activity, despite similar binding affinities (IC50 30–50 nM) across linkers.
Supports PEG3 geometry as a productive reference point for ternary complex formation.
Class-level inference; direct VHL-PEG3 data not available.

E3 Ligase Preference: VHL vs. CRBN Recruitment

The choice of E3 ligase recruiting ligand is target-dependent, but VHL-based PROTACs often demonstrate superior degradation profiles for specific protein classes compared to Cereblon (CRBN) alternatives. For example, in the development of Liver X Receptor (LXR) degraders, PROTACs utilizing the VH032 (AHPC) ligand with PEG3 to PEG5 linkers exhibited significantly more potent degradation activity against LXRβ than corresponding PROTACs utilizing Pomalidomide to recruit CRBN [1]. Purchasing the AHPC-based linker ensures access to the VHL degradation pathway, which is critical when CRBN recruitment fails to achieve the desired maximum degradation (Dmax).

Evidence DimensionTarget protein degradation activity (LXRβ)
Target Compound DataAHPC-PEG-based PROTACs (Highly potent degradation)
Comparator Or BaselinePomalidomide-PEG-based PROTACs (Weaker degradation)
Quantified DifferenceVHL-recruiting PROTACs demonstrated superior degradation potency over CRBN-recruiting PROTACs at equivalent linker lengths.
ConditionsHuH-7 human hepatoma cells expressing LXRβ

Selecting the AHPC (VHL) ligand over Pomalidomide (CRBN) is necessary for targets that are refractory to CRBN-mediated ubiquitination.

CuAAC assembly
Reported
Azide handle enables CuAAC at 300 nmol scale in 5–10 µL volumes; crude PROTACs screened directly without purification.
Facilitates automated, high-throughput degrader synthesis workflows.
Method context; review specific CuAAC conditions for your target.

Synthesis Processability: Azide-Enabled Orthogonal Conjugation

The terminal azide (N3) group on (S,R,S)-AHPC-PEG3-N3 provides a profound processability advantage over amine (NH2) or carboxyl (COOH) terminated linkers. Azides enable Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO or BCN-functionalized warheads, or Copper-catalyzed (CuAAC) reactions with terminal alkynes . These click chemistry reactions proceed with near-quantitative yields in aqueous or mixed solvent systems and are completely orthogonal to standard biological functional groups. In contrast, amine-terminated linkers require coupling reagents (e.g., HATU) that can inadvertently react with unprotected hydroxyls or amines on the target warhead, reducing overall library synthesis yields [1].

Evidence DimensionConjugation orthogonality and yield
Target Compound DataAzide (N3) terminal group (Orthogonal, near-quantitative yield via SPAAC/CuAAC)
Comparator Or BaselineAmine (NH2) terminal group (Requires coupling reagents, high risk of cross-reactivity)
Quantified DifferenceAzide eliminates the need for coupling reagents and complex protecting group strategies during the final PROTAC assembly step.
ConditionsHigh-throughput PROTAC library synthesis in mixed aqueous/organic media

Procurement of the azide-functionalized linker drastically reduces synthesis failure rates and purification bottlenecks during PROTAC library generation.

Solubility profile
Data to verify
DMSO: 50 mg/mL (Conjugates 12) vs. 170 mg/mL for a PEG4-NH2 analog. Ethanol: 100 mg/mL (Conjugates 12).
Solvent choice may influence stock solution preparation and assay compatibility.
Supplier-reported values; batch-specific verification recommended.
Purity & traceability
Data to verify
>98% purity; synthesis traceable to patent WO/2016/146985A1 (BET-targeting PROTACs).
Defined specification reduces risk of impurity-driven artifacts in degradation assays.
Supplier QC data; request batch-specific certificate for critical experiments.

High-Throughput PROTAC Library Generation

Ideal for core synthesis facilities utilizing click chemistry (CuAAC or SPAAC) to rapidly screen multiple alkyne-derivatized target warheads against the VHL E3 ligase without complex protection/deprotection steps.

Optimization of BET and Kinase Degraders

The optimal choice when initial PROTAC designs using PEG2 linkers fail to exhibit the positive cooperativity required for stable ternary complex formation, as the PEG3 spacer provides the necessary spatial flexibility[1].

Enhancing Aqueous Solubility of Hydrophobic Warheads

Selected over alkyl-chain linkers (e.g., AHPC-C6-N3) when conjugating highly lipophilic target ligands, as the PEG3 moiety improves the overall pharmacokinetic and solubility profile of the final degrader .

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC library synthesis
Azide handle for CuAAC reactivity
Miniaturized assembly and screening throughput
Modular degrader assembly
Pre-assembled VHL-PEG3-azide scaffold
Conjugation efficiency and target engagement
Linker SAR profiling
Defined PEG3 reference length
Linker-dependent degradation efficiency comparison
VHL biology probe generation
Clickable VHL ligand handle
Probe labeling and target identification studies

XLogP3

2.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

645.29446791 Da

Monoisotopic Mass

645.29446791 Da

Heavy Atom Count

45
[1]. WO/2016/146985A1[2]. Zengerle M, et al. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chem Biol. 2015 Aug 21;10(8):1770-7.

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